N-[[5-[[2-(4-Chlorophenyl)-2-oxoethyl]thio]-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[(5-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the 1,3,4-oxadiazole ring in the structure contributes to its significant pharmacological potential.
Preparation Methods
The synthesis of N-[(5-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Esterification: Starting from 4-chlorobenzoic acid, esterification with methanol produces methyl 4-chlorobenzoate.
Hydrazination: The ester is then converted to the corresponding hydrazide using hydrazine hydrate.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide to form the 1,3,4-oxadiazole ring.
Thioether Formation: The oxadiazole derivative is then reacted with 2-(4-chlorophenyl)-2-oxoethyl chloride to introduce the thioether linkage.
Final Coupling: The final step involves coupling the intermediate with 3,4,5-trimethoxybenzoyl chloride to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the process.
Chemical Reactions Analysis
N-[(5-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group is replaced by other nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the oxadiazole ring and the trimethoxybenzamide moiety.
Scientific Research Applications
N-[(5-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound exhibits significant antimicrobial and antiviral activities, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Medicine: Due to its anticancer properties, it is being investigated for its potential use in cancer therapy. It has shown promising results in inhibiting the growth of tumor cells.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(5-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cell growth and proliferation, such as kinases and transcription factors.
Pathways: It interferes with signaling pathways that regulate cell cycle progression and apoptosis, leading to the inhibition of tumor cell growth and induction of cell death.
Comparison with Similar Compounds
N-[(5-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE can be compared with other similar compounds, such as:
5-(4-Chlorophenyl)-1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and chlorophenyl group but differ in their substituents, leading to variations in their biological activities.
1,3,4-Thiadiazole derivatives: These compounds have a similar structure but contain a sulfur atom in the ring, which can result in different pharmacological properties.
Trimethoxybenzamide derivatives: Compounds with the trimethoxybenzamide moiety exhibit similar anticancer activities but may differ in their overall potency and selectivity.
The uniqueness of N-[(5-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE lies in its combination of the oxadiazole ring, chlorophenyl group, and trimethoxybenzamide moiety, which together contribute to its diverse biological activities and potential therapeutic applications.
Properties
CAS No. |
851784-77-5 |
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Molecular Formula |
C21H20ClN3O6S |
Molecular Weight |
477.9 g/mol |
IUPAC Name |
N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C21H20ClN3O6S/c1-28-16-8-13(9-17(29-2)19(16)30-3)20(27)23-10-18-24-25-21(31-18)32-11-15(26)12-4-6-14(22)7-5-12/h4-9H,10-11H2,1-3H3,(H,23,27) |
InChI Key |
LEVIREFORWKNAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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